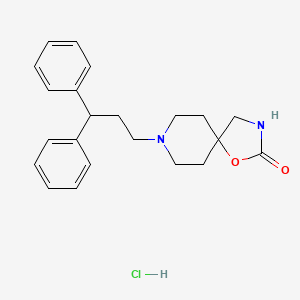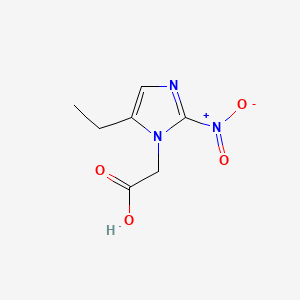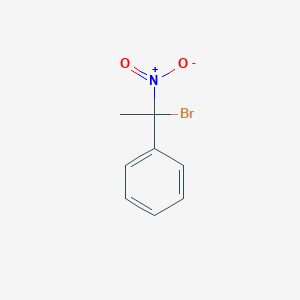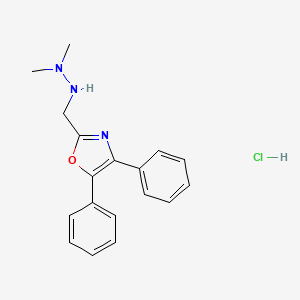
2,2-Diphenyl-1,3-propanediol methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-1,3-propanediol methylcarbamate is an important chemical intermediate widely used in various industrial applications. This compound is known for its bifunctional properties, making it a valuable component in the production of polymer materials such as polyether, polyurethane, and polyesters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3-propanediol methylcarbamate typically involves the reaction of 2,2-Diphenyl-1,3-propanediol with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis processes. The production methods are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-1,3-propanediol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
2,2-Diphenyl-1,3-propanediol methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of high-performance polymers and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-1,3-propanediol methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Diphenyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
- 2,2-Dimethyl-1,3-propanediol
Uniqueness
2,2-Diphenyl-1,3-propanediol methylcarbamate stands out due to its unique bifunctional properties, making it highly versatile in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
25384-56-9 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(3-hydroxy-2,2-diphenylpropyl) N-methylcarbamate |
InChI |
InChI=1S/C17H19NO3/c1-18-16(20)21-13-17(12-19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,19H,12-13H2,1H3,(H,18,20) |
Clé InChI |
NSFWQVLIKNSZQT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



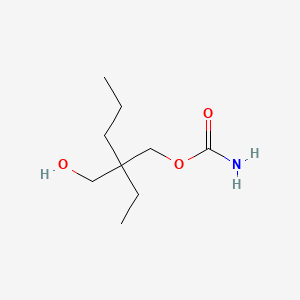
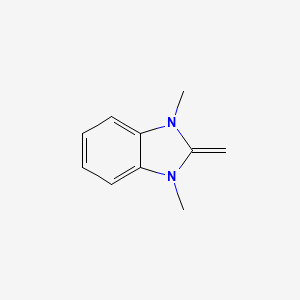
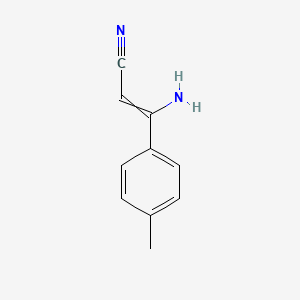
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
